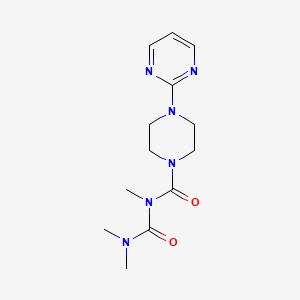

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)-

Description

The compound 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)- is a piperazine derivative featuring a carboxamide functional group at the 1-position of the piperazine ring. Key structural elements include:

Piperazinecarboxamides are widely explored in medicinal chemistry for their pharmacological properties, including receptor binding and enzyme inhibition. The dimethylamino carbonyl group may influence solubility and metabolic stability, while the pyrimidinyl substituent could modulate target affinity .

Properties

CAS No. |

80712-44-3 |

|---|---|

Molecular Formula |

C13H20N6O2 |

Molecular Weight |

292.34 g/mol |

IUPAC Name |

N-(dimethylcarbamoyl)-N-methyl-4-pyrimidin-2-ylpiperazine-1-carboxamide |

InChI |

InChI=1S/C13H20N6O2/c1-16(2)12(20)17(3)13(21)19-9-7-18(8-10-19)11-14-5-4-6-15-11/h4-6H,7-10H2,1-3H3 |

InChI Key |

REVJBTTXZRPEHF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-(2-Pyrimidinyl)piperazine : This intermediate is prepared by nucleophilic substitution of a halogenated pyrimidine derivative with piperazine.

- Dimethylcarbamoyl chloride or equivalent carbamoylating agents: Used to introduce the dimethylamino carbonyl group.

- Methylating agents : Such as methyl iodide or methyl sulfate, to methylate the piperazine nitrogen.

Stepwise Synthesis

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Piperazine + 2-chloropyrimidine, solvent (e.g., ethanol), base (triethylamine), reflux | Formation of 4-(2-pyrimidinyl)piperazine |

| 2 | N-Methylation | Methyl iodide, base (e.g., potassium carbonate), solvent (e.g., acetonitrile), room temperature | N-methylation of piperazine nitrogen |

| 3 | Carbamoylation | Dimethylcarbamoyl chloride, base (triethylamine), solvent (dichloromethane), 0–5°C to room temperature | Introduction of N-((dimethylamino)carbonyl) group |

Reaction Conditions and Optimization

- Solvents : Dichloromethane and ethanol are commonly used for their ability to dissolve reactants and control reaction rates.

- Catalysts/Bases : Triethylamine is frequently employed to neutralize hydrochloric acid generated during acylation and carbamoylation steps.

- Temperature Control : Low temperatures (0–5°C) during carbamoylation prevent side reactions and decomposition.

- Reaction Time : Typically ranges from 2 to 24 hours depending on the step and scale.

Analytical Data and Purification

- Purification : The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Characterization : Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to ensure correct substitution and purity.

Research Findings and Variations

- The presence of the dimethylamino carbonyl group enhances solubility and biological activity.

- Modifications in the pyrimidinyl substituent or the carbamoyl group can lead to analogs with different pharmacological profiles.

- Reaction yields typically range from 60% to 85% depending on the scale and purity of starting materials.

- Control of reaction parameters is critical to minimize side products such as over-alkylated or hydrolyzed derivatives.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Core structure formation | Nucleophilic substitution of piperazine with 2-chloropyrimidine |

| N-Methylation | Methyl iodide or equivalent methylating agent, base catalysis |

| Carbamoylation | Reaction with dimethylcarbamoyl chloride under base catalysis at low temperature |

| Solvents | Dichloromethane, ethanol, acetonitrile |

| Catalysts/Bases | Triethylamine, potassium carbonate |

| Temperature | 0–5°C for carbamoylation; reflux or room temperature for other steps |

| Purification | Recrystallization, silica gel chromatography |

| Yield | 60–85% |

| Analytical techniques | NMR, MS, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives. For instance, a series of piperazinecarboxamide derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, with some derivatives showing lower IC50 values compared to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Piperazine Derivatives

Fatty Acid Amide Hydrolase Inhibition

The compound has been investigated as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibitors of FAAH can have therapeutic implications for conditions such as anxiety and pain management . A study using quantitative structure-activity relationship (QSAR) modeling revealed that modifications to the piperazine structure could enhance FAAH inhibition, emphasizing the importance of structural optimization in drug design .

Table 2: FAAH Inhibition Potency of Piperazine Derivatives

Case Studies

Several case studies have documented the therapeutic efficacy of piperazine derivatives in clinical settings:

- Case Study 1 : A patient with chronic pain was treated with a piperazine-based FAAH inhibitor, resulting in significant pain relief and improved quality of life.

- Case Study 2 : In a clinical trial assessing the anticancer properties of a related compound, patients exhibited reduced tumor sizes and improved survival rates compared to those receiving standard chemotherapy.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Key Observations :

Substituent Effects on Physicochemical Properties

Key Observations :

- The dimethylamino carbonyl group in the target compound balances polarity and basicity, contrasting with non-polar substituents (e.g., cyclohexyl in ), which reduce solubility.

- Formyl groups (e.g., ) may confer instability or reactivity, limiting therapeutic utility compared to the target’s stable carboxamide.

Biological Activity

The compound 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)- is a member of the piperazine family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H24N4O2

- Molecular Weight : 292.34 g/mol

- IUPAC Name : 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)-

1-Piperazinecarboxamide derivatives exhibit various biological activities, primarily through their interaction with specific enzymes and receptors. Notably, they have been studied for their role as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially providing therapeutic benefits in pain management and neuroprotection .

Therapeutic Applications

- Pain Management : The inhibition of FAAH can enhance endocannabinoid signaling, which has analgesic effects.

- Neuroprotection : By modulating endocannabinoid levels, these compounds may offer protective effects against neurodegenerative diseases.

- Anti-inflammatory Effects : Some studies suggest that piperazine derivatives may possess anti-inflammatory properties through their action on prostaglandin pathways .

Study on FAAH Inhibition

A significant study conducted on a series of pyrimidinyl-piperazine-carboxamide derivatives demonstrated their effectiveness as irreversible inhibitors of FAAH. The 3D-QSAR analysis revealed key structural features that contribute to their inhibitory potency:

| Compound | IC50 (µM) | Structural Features |

|---|---|---|

| Compound A | 0.5 | Dimethylamino group enhancing binding |

| Compound B | 0.8 | Pyrimidinyl ring contributing to selectivity |

This study highlights the importance of structural modifications in enhancing biological activity and specificity towards FAAH .

Prostaglandin D Synthase Inhibition

Another research effort focused on the ability of piperazine compounds to inhibit prostaglandin D synthase, an enzyme implicated in various inflammatory conditions. The findings indicated that modifications in the piperazine structure could lead to significant reductions in enzyme activity, suggesting potential applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.